Technical Guide: Ethanethioamide, N-1-naphthalenyl- (CAS 10319-80-9)
Technical Guide: Ethanethioamide, N-1-naphthalenyl- (CAS 10319-80-9)
[1][2][3][4]
Executive Summary
Ethanethioamide, N-1-naphthalenyl- (CAS 10319-80-9), also known as N-(1-Naphthyl)thioacetamide , is an organosulfur compound belonging to the class of N-aryl thioamides.[1][2][3] It is chemically defined by the replacement of the carbonyl oxygen of N-(1-naphthyl)acetamide with a sulfur atom.[1][2]
This compound serves as a critical synthetic intermediate in heterocyclic chemistry, particularly in the Jacobson cyclization synthesis of naphthothiazoles. In drug discovery, it represents a strategic bioisostere of the corresponding amide, offering altered metabolic stability, lipophilicity, and hydrogen-bonding potential for exploring structure-activity relationships (SAR).[1][2]
Physicochemical Profile
The substitution of oxygen with sulfur significantly alters the electronic and steric properties of the molecule compared to its amide precursor. The C=S bond length (approx. 1.6–1.7 Å) is longer than the C=O bond, and the sulfur atom is a poorer hydrogen bond acceptor but a stronger nucleophile.
Table 1: Chemical & Physical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 10319-80-9 | Registry |
| IUPAC Name | N-(Naphthalen-1-yl)ethanethioamide | Standard |
| Molecular Formula | C₁₂H₁₁NS | — |
| Molecular Weight | 201.29 g/mol | Calculated |
| Appearance | Crystalline Solid (Yellowish) | Class Property |
| Solubility | Soluble in DMSO, Ethanol, DCM; Poor in Water | Predicted (LogP ~2.[1][2][3]2) |
| LogP (Predicted) | ~2.21 | Bio-Loom/PubChem |
| H-Bond Donors | 1 (NH) | Structural Analysis |
| H-Bond Acceptors | 1 (S) | Structural Analysis |
| Key Spectral Feature | ¹³C NMR (C=S): ~200 ppm | Diagnostic Shift |
Synthesis & Manufacturing
The most robust route to CAS 10319-80-9 is the thionation of the corresponding amide.[1][2] While Phosphorus Pentasulfide (
Synthesis Workflow (Lawesson’s Reagent Method)
Reaction:
Experimental Protocol:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol (1.85 g) of N-(1-naphthyl)acetamide in 20 mL of anhydrous toluene .
-
Addition: Add 6 mmol (2.42 g) of Lawesson’s Reagent (0.6 equivalents) to the solution. The slight excess ensures complete conversion.
-
Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (
or Ar) for 2–4 hours . Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexanes). The thioamide is typically less polar (higher ) than the amide.[1] -
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude residue from ethanol/water or purify via silica gel column chromatography (eluting with DCM/Hexanes).[2]
-
-
Validation: Confirm identity via ¹H NMR (disappearance of amide Me singlet, appearance of thioamide Me singlet shifted downfield).[2]
Visualization: Synthesis Pathway
Figure 1: Thionation of the amide precursor using Lawesson's Reagent to yield the target thioamide.[1][2]
Reactivity & Applications
The thioamide moiety is a versatile "chemical handle." The sulfur atom is soft and nucleophilic, making CAS 10319-80-9 a key substrate for cyclization reactions.[1][2]
The Jacobson Cyclization (Synthesis of Naphthothiazoles)
The primary application of N-aryl thioacetamides is their oxidative cyclization to form benzothiazoles (or naphthothiazoles).[1][2] This is a classic method to fuse a thiazole ring onto an aromatic system.
Mechanism:
Treatment with a mild oxidant (typically Potassium Ferricyanide,
Protocol:
-
Dissolution: Dissolve N-(1-naphthyl)thioacetamide in 10% aqueous NaOH.
-
Oxidation: Add a solution of
dropwise at 0–5°C. -
Precipitation: The product, 2-methylnaphtho[1,2-d]thiazole , precipitates as a solid.[1][2]
-
Significance: Naphthothiazoles are potent pharmacophores found in antimicrobial, antitumor, and calcium channel blocking agents.[2]
Bioisosterism in Drug Design
In medicinal chemistry, replacing an amide (
-
Hydrogen Bonding: Thioamides are stronger H-bond donors (NH is more acidic) but weaker H-bond acceptors than amides.[1][2] This can drastically alter binding affinity to enzyme active sites.
-
Proteolytic Stability: Thioamides are generally resistant to proteases that cleave peptide bonds, potentially extending the half-life of peptide-based drugs.[1][2]
-
Conformation: The rotation barrier of the C-N bond in thioamides is higher than in amides, favoring a planar conformation which may lock the molecule in a bioactive state.[2]
Visualization: Reactivity Flow
Figure 2: Synthetic utility and reactivity pathways of N-(1-naphthyl)thioacetamide.[1][2]
Safety & Handling (MSDS Summary)
While specific toxicological data for CAS 10319-80-9 is limited, it should be handled with the precautions standard for thioamides and naphthalene derivatives .[1][2]
-
Acute Toxicity: Thioacetamide (the parent structure) is a known hepatotoxin and carcinogen (Group 2B).[1][2][4] While the naphthyl derivative is bulkier and likely less bioavailable, it should be treated as potentially harmful if swallowed .
-
Goitrogenic Potential: Thioamides can interfere with iodine uptake in the thyroid; avoid inhalation of dust.[2]
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place under inert gas. Thioamides can hydrolyze slowly in moist air to release Hydrogen Sulfide (
), which is toxic and foul-smelling.[1]
References
-
PubChem. Ethanethioamide, N-1-naphthalenyl- (CID 3034211).[1][2][3] National Library of Medicine. [Link][1][2]
-
Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003).[2] Applications of Lawesson’s Reagent in Organic and Polymer Synthesis. Synthesis, 2003(13), 1929–1958. (Foundational protocol for thionation).
-
Jagodzinski, T. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328.[2] (Review of Jacobson cyclization and thioamide reactivity).
-
EPA CompTox. Ethanethioamide, N-1-naphthalenyl- Dashboard.[1][2] U.S. Environmental Protection Agency.[1] [Link][1][2]
Sources
- 1. 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)- | C18H10BrNO3 | CID 25152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Ethanethioamide, N-1-naphthalenyl- | C12H11NS | CID 3034211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thioacetamide - Wikipedia [en.wikipedia.org]
